molecular formula C18H30ClNO4 B13741909 Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride CAS No. 22684-77-1

Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride

Cat. No.: B13741909
CAS No.: 22684-77-1
M. Wt: 359.9 g/mol
InChI Key: BGLQEQJSABKOQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride is a synthetic organic compound characterized by a benzoic acid backbone with specific substituents. The molecular formula is C₁₈H₂₇NO₅·HCl, indicating a complex structure with a tertiary amine and ether functionalities .

Properties

CAS No.

22684-77-1

Molecular Formula

C18H30ClNO4

Molecular Weight

359.9 g/mol

IUPAC Name

2-(2-butoxy-3-methoxybenzoyl)oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C18H29NO4.ClH/c1-5-8-13-22-17-15(10-9-11-16(17)21-4)18(20)23-14-12-19(6-2)7-3;/h9-11H,5-8,12-14H2,1-4H3;1H

InChI Key

BGLQEQJSABKOQX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=CC=C1OC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride
Molecular Formula C18H30ClNO4
Molecular Weight Approx. 365.9 g/mol
CAS Number Not explicitly provided for diethylamino variant, but closely related to CAS 23959-17-3 for dimethylamino analogue
Structural Features Benzoic acid core with 2-butoxy and 3-methoxy substitutions; ester linkage to 2-(diethylamino)ethyl group; hydrochloride salt form

Note: The closest detailed data found corresponds to the dimethylaminoethyl ester variant (CAS 23959-17-3), which provides a basis for understanding the diethylaminoethyl ester preparation with similar methodologies.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally follows a two-step approach:

This approach is consistent with standard ester synthesis and salt formation protocols in organic chemistry.

Detailed Synthetic Route

Step 1: Preparation of the Substituted Benzoic Acid Precursor
  • The starting material is 2-butoxy-3-methoxybenzoic acid or its derivatives.
  • Substitutions on the benzoic acid ring (butoxy at position 2 and methoxy at position 3) are introduced via selective alkylation and methylation reactions on the benzoic acid scaffold.
  • These substitutions are typically achieved by controlled electrophilic aromatic substitution reactions or by using protected intermediates to ensure regioselectivity.
Step 2: Esterification with 2-(Diethylamino)ethanol
  • The carboxylic acid group of the substituted benzoic acid is activated, commonly by conversion to the acid chloride using reagents such as thionyl chloride (SOCl2).
  • The acid chloride intermediate is then reacted with 2-(diethylamino)ethanol under anhydrous conditions to yield the ester.
  • Alternatively, direct esterification using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base can be employed.
  • The reaction is typically conducted under reflux or controlled temperature to optimize yield.
Step 3: Formation of Hydrochloride Salt
  • The tertiary amine in the diethylaminoethyl ester is protonated by treatment with hydrochloric acid (HCl) gas or aqueous HCl solution.
  • This yields the hydrochloride salt, which enhances the compound’s solubility and stability.
  • The salt is isolated by filtration or crystallization from suitable solvents such as ethanol or ethyl acetate.

Representative Reaction Scheme

Step Reagents/Conditions Outcome
1 2-butoxy-3-methoxybenzoic acid + SOCl2 Formation of acid chloride intermediate
2 Acid chloride + 2-(diethylamino)ethanol, base, anhydrous solvent, reflux Formation of ester intermediate
3 Ester + HCl (gas or aqueous) Formation of hydrochloride salt

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Typical solvents for recrystallization include ethanol, ethyl acetate, or mixtures with petroleum ether.
  • Characterization is performed using NMR spectroscopy, mass spectrometry, melting point determination, and HPLC purity analysis to confirm structure and purity.

Comparative Analysis with Related Compounds

  • The dimethylaminoethyl ester analogue (CAS 23959-17-3) preparation methods provide a strong precedent for the diethylaminoethyl ester synthesis, as both involve similar esterification and salt formation steps.
  • Variations in aminoalkyl substituents (dimethyl vs. diethyl) may require minor optimization of reaction conditions but follow the same overall synthetic framework.
  • Patented methods for related substituted aminoethyl benzoic acid esters demonstrate the utility of acid chloride intermediates and Grignard reagents for precursor synthesis, which can be adapted for these compounds.

Data Table: Summary of Preparation Parameters

Parameter Typical Conditions/Values Notes
Acid Chloride Formation SOCl2, reflux, 1-2 hours Anhydrous conditions essential
Esterification 2-(Diethylamino)ethanol, base (e.g., pyridine), reflux or room temp Coupling agents may be used alternatively
Hydrochloride Salt Formation HCl gas or aqueous HCl, room temp Controlled addition to avoid over-acidification
Purification Recrystallization from ethanol or ethyl acetate Chromatography if needed
Yield Typically 60-90% depending on scale and purity Optimization may improve yield

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles are employed under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

Research indicates that benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride exhibits notable antimicrobial and anti-inflammatory properties. The mechanism of action is primarily attributed to the hydrolysis of the ester linkage, which releases the active diethylaminoethyl group. This group can interact with various biological targets, including enzymes and receptors involved in inflammatory pathways .

Case Study: Antimicrobial Properties
A study explored the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent in therapeutic applications.

Pharmacological Research

The compound's ability to modulate biochemical pathways makes it valuable for pharmacological studies. Interaction studies have demonstrated that it can affect enzyme activities and receptor interactions, providing insights into its potential therapeutic uses.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
Benzoic acid derivatives (control)LowLow

Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its unique structure allows for modifications that enhance its properties or applications.

Synthesis Methods
The synthesis can be categorized into laboratory-scale and industrial-scale processes. Various synthetic routes have been explored to optimize yield and purity.

Pharmaceutical Formulations

Due to its biological activity, this compound is being investigated for incorporation into pharmaceutical formulations aimed at treating infections and inflammatory conditions.

Agrochemical Development

Research into its properties has led to potential applications in agrochemicals, where its antimicrobial properties can be utilized to develop new pesticides or fungicides.

Mechanism of Action

The mechanism of action of benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester linkage allows for the compound to be hydrolyzed, releasing the active diethylaminoethyl group, which can interact with various biological pathways. This interaction can modulate enzyme activity, receptor binding, and signal transduction processes.

Comparison with Similar Compounds

Structural Features:

  • Core structure : A benzoic acid derivative substituted at positions 2 and 3 with butoxy (-OC₄H₉) and methoxy (-OCH₃) groups, respectively.
  • Ester linkage: The carboxylic acid group is esterified with 2-(diethylamino)ethanol, forming a 2-(diethylamino)ethyl ester.
  • Salt form : The tertiary amine is protonated as a hydrochloride salt, enhancing water solubility .

The SMILES notation (CCCCOC1=C(C=CC=C1OC)C(=O)OCCO/N=C/CCC) and InChIKey (CKLMPWDHZNNGFY-YBFXNURJSA-N) provide precise stereochemical details .

Comparison with Similar Compounds

The target compound belongs to a class of benzoic acid esters with aminoalkyl side chains, often used in medicinal chemistry for their anesthetic or spasmolytic properties. Below is a comparative analysis with structurally related compounds.

Structural and Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) LogP* PSA* (Ų) Key References
Target Compound : 2-Butoxy-3-methoxy- derivative C₁₈H₂₇NO₅·HCl 2-butoxy, 3-methoxy 373.88 N/A N/A
4-Methyl- derivative (p-Methylcaine) C₁₄H₂₂ClNO₂ 4-methyl 271.78 N/A 29.5
2-Hydroxy-3-methoxy- derivative (CID 32158) C₁₂H₁₇NO₄·HCl 2-hydroxy, 3-methoxy 275.73 ~1.5 (calc) 66.8
Procaine Hydrochloride (4-amino- derivative) C₁₃H₂₀N₂O₂·HCl 4-amino 272.78 1.99 75.6
Propoxycaine Hydrochloride (4-amino-2-propoxy- derivative) C₁₆H₂₄N₂O₃·HCl 4-amino, 2-propoxy 344.83 ~2.5 75.6
Benactyzine Hydrochloride (Benzilic acid ester) C₂₀H₂₅NO₃·HCl Diphenylhydroxyacetate backbone 363.88 3.2 46.2

*LogP: Partition coefficient (lipophilicity); PSA: Polar Surface Area. Calculated values are approximate.

Key Observations:

Substituent Effects: The butoxy and methoxy groups in the target compound increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or amino groups in p-Methylcaine or Procaine). This may influence membrane permeability and metabolic stability . Hydroxy groups (e.g., CID 32158) enhance polarity and hydrogen-bonding capacity, reducing LogP and increasing PSA .

Aminoalkyl Side Chain: The 2-(diethylamino)ethyl group is consistent across analogs, facilitating protonation at physiological pH and interaction with biological targets (e.g., ion channels in local anesthetics) .

Salt Forms :

  • All compounds are hydrochlorides, improving aqueous solubility and bioavailability compared to free bases .

Pharmacological and Functional Comparisons

Procaine Hydrochloride:

  • Application: Widely used as a local anesthetic. The 4-amino group enables rapid onset but short duration due to esterase hydrolysis .

Propoxycaine Hydrochloride:

  • Potency : 7–8 times more potent than Procaine due to the 2-propoxy group , which enhances lipid solubility and tissue penetration .
  • Inference : The target compound’s 2-butoxy group may further increase lipophilicity, though excessive bulk could reduce diffusion efficiency.

Benactyzine Hydrochloride:

  • Application: Antispasmodic agent targeting muscarinic receptors. The diphenylhydroxyacetate backbone differs significantly from benzoic acid esters but shares the 2-(diethylamino)ethyl group .
  • Divergence : The target compound’s benzoic acid core may limit anticholinergic activity compared to Benactyzine.

Biological Activity

Benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride (CAS No. 23959-17-3) is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzoic acid core with distinct substituents including a butoxy group at the 2-position and a methoxy group at the 3-position, linked to a diethylaminoethyl group that forms its hydrochloride salt. The unique structure contributes to its solubility and potential interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C18H30ClNO4
  • Molecular Weight : Approximately 359.9 g/mol
  • Key Functional Groups :
    • Butoxy group
    • Methoxy group
    • Diethylamino group

This structural configuration enhances the compound's lipophilicity, which may improve its ability to cross biological membranes and interact with various cellular targets.

Biological Activities

Research indicates that benzoic acid derivatives exhibit a range of biological activities. The specific compound has been investigated for its antimicrobial , anti-inflammatory , and cytotoxic properties.

The biological activity is primarily attributed to the hydrolysis of the ester linkage, which releases the active diethylaminoethyl group. This moiety may interact with enzymes and receptors involved in inflammatory pathways, potentially modulating immune responses and cellular signaling.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study demonstrated that benzoic acid derivatives possess significant antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell walls and inhibition of metabolic processes .
  • Anti-inflammatory Effects :
    • Research has shown that compounds similar to benzoic acid, 2-butoxy-3-methoxy-, exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Cytotoxicity :
    • In vitro studies have reported cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapeutics. The compound was found to induce apoptosis in certain cancer cells through mitochondrial pathways .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Benzoic acid, 3-amino-2-butoxy-, 2-(diethylamino)ethyl ester, hydrochlorideC17H28N2O3.ClHContains an amino group; different activity profileAntimicrobial, anti-inflammatory
Benzoic acid, 3-methoxy-2-propoxy-, 2-(dimethylamino)ethyl esterC15H24ClNO4Propoxy group; potential solubility differencesAntimicrobial
Benzoic acid, 2-hydroxy-3-methoxy-, 2-(dimethylamino)ethyl esterC12H18ClNO4Hydroxy substitution alters reactivityVariable pharmacological properties

The comparative analysis highlights how subtle changes in molecular structure can significantly influence biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Esterification : Reaction of benzoic acid with butanol and methanol under acidic conditions.
  • Amidation : Reaction with diethylaminoethyl chloride under basic conditions.
  • Hydrochloride Formation : Conversion to hydrochloride salt using hydrochloric acid .

Q & A

Q. What are the recommended synthetic pathways for preparing benzoic acid, 2-butoxy-3-methoxy-, 2-(diethylamino)ethyl ester, hydrochloride?

The compound is synthesized via a multi-step esterification process. A typical approach involves:

  • Step 1 : Reacting 2-butoxy-3-methoxybenzoic acid with thionyl chloride (SOCl₂) to form the acid chloride intermediate.
  • Step 2 : Coupling the acid chloride with 2-(diethylamino)ethanol under controlled pH (e.g., using triethylamine as a base) to form the ester.
  • Step 3 : Protonation with hydrochloric acid to yield the hydrochloride salt, enhancing solubility . Purity is verified via thin-layer chromatography (TLC) and recrystallization from ethanol/ether mixtures.

Q. How can researchers characterize this compound’s structural integrity and purity?

Key analytical methods include:

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substituent positions (e.g., butoxy at C2, methoxy at C3) and ester linkage integrity .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., expected molecular ion peak for C₁₈H₂₈ClNO₄⁺).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Q. What solubility and formulation considerations are critical for in vitro studies?

The hydrochloride salt improves aqueous solubility (e.g., >50 mg/mL in water at 25°C). For cell-based assays, prepare stock solutions in deionized water or PBS (pH 7.4). Avoid organic solvents like DMSO unless necessary, as they may interfere with ester stability .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

The diethylaminoethyl ester group facilitates membrane permeability, while hydrolysis releases bioactive intermediates. Key assays include:

  • Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or phospholipase A₂ using fluorogenic substrates.
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀). Evidence from structural analogs suggests modulation of inflammatory pathways via NF-κB suppression .

Q. How do structural analogs differ in pharmacokinetic properties, and what substituent effects are observed?

A comparison of analogs highlights:

Compound SubstituentsSolubility (mg/mL)LogPBioactivity
Butoxy (C2), Methoxy (C3), Diethylaminoethyl ester523.7Anti-inflammatory
Propoxy (C2), Methoxy (C3), Dimethylaminoethyl ester284.1Reduced COX-2 selectivity
The butoxy group enhances hydrophobicity, while diethylamino improves tissue penetration compared to dimethylamino .

Q. What experimental strategies address stability challenges under physiological conditions?

  • Hydrolysis Kinetics : Monitor ester degradation via HPLC in buffers (pH 2–9) at 37°C. Hydrolysis half-life (t₁/₂) is pH-dependent, with faster degradation in alkaline conditions .
  • Light/Temperature Sensitivity : Store lyophilized powder at -20°C in amber vials. Avoid prolonged exposure to UV light during handling .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC values) may arise from:

  • Strain Variability : Test against standardized microbial panels (e.g., ATCC strains).
  • Assay Conditions : Control for pH, serum protein binding, and incubation time. Replicate studies using orthogonal methods (e.g., broth microdilution vs. agar diffusion) to confirm findings .

Q. What computational tools predict this compound’s ADMET properties?

Use QSAR models (e.g., SwissADME, pkCSM) to estimate:

  • Absorption : High Caco-2 permeability (predicted Papp > 1 × 10⁻⁶ cm/s).
  • Metabolism : Susceptibility to esterase-mediated hydrolysis.
  • Toxicity : Low hERG inhibition risk (IC₅₀ > 10 μM predicted) .

Q. Methodological Notes

  • Data Reproducibility : Share synthetic protocols (e.g., reaction time, solvent ratios) in supplementary materials.
  • Ethical Compliance : Adhere to OECD guidelines for in vivo studies involving hydrochloride salts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.